4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound with a unique structure that includes a quinoline core, dithiolo ring, and sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps. One common approach is to start with the quinoline core and introduce the dithiolo ring through a series of cyclization reactions. The sulfonyl group is then added using sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dithiolo ring may also participate in redox reactions, affecting cellular pathways and signaling.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boron-containing compound with applications in organic synthesis.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in catalysis and material science.
Uniqueness
4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its combination of a quinoline core, dithiolo ring, and sulfonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H21NO2S4 |
---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
4,4,7,8-tetramethyl-5-(4-methylphenyl)sulfonyldithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C21H21NO2S4/c1-12-6-8-15(9-7-12)28(23,24)22-17-11-14(3)13(2)10-16(17)18-19(21(22,4)5)26-27-20(18)25/h6-11H,1-5H3 |
InChI Key |
QPTQIJDXAYSQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C(=C3)C)C)C4=C(C2(C)C)SSC4=S |
Origin of Product |
United States |
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